molecular formula C19H16ClNO B4401481 5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide

5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide

Cat. No.: B4401481
M. Wt: 309.8 g/mol
InChI Key: RVBHJCLVVDYDGU-UHFFFAOYSA-N
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Description

5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring substituted with a chloro group and an amide group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-1-naphthoic acid and 2,6-dimethylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-1-naphthoic acid is activated using a coupling reagent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amide group or the aromatic rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-amino-N-(2,6-dimethylphenyl)-1-naphthamide.

    Oxidation: Products may include oxidized derivatives of the naphthalene ring or the amide group.

    Reduction: Reduced forms of the amide group, such as amines or alcohols.

Scientific Research Applications

5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,6-dimethylphenyl)-2-methoxybenzamide
  • 5-chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide
  • 5-chloro-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide

Comparison

  • Structural Differences : The presence of different substituents on the aromatic rings (e.g., methoxy, hydroxy, thiophene) distinguishes these compounds.
  • Chemical Properties : Variations in solubility, reactivity, and stability due to different functional groups.
  • Biological Activity : Differences in biological activity and therapeutic potential based on the specific substituents and their interactions with molecular targets.

Properties

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-12-6-3-7-13(2)18(12)21-19(22)16-10-4-9-15-14(16)8-5-11-17(15)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHJCLVVDYDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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